COX-2 Enzyme Binding Affinity: 12-Methyl Derivative vs. Optimal Benzo[4,5]imidazo[1,2-a]pyrimidine COX-2 Inhibitors
The 12-methyl-substituted compound (CHEMBL4075687) exhibits a measured human COX-2 binding constant of Ki = 920 nM under non-competitive inhibition conditions [1]. This contrasts sharply with the most potent benzo[4,5]imidazo[1,2-a]pyrimidine derivative reported in the same target class, compound 5a (2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine), which achieved an IC50 of 0.05 μM (50 nM), surpassing even the reference drug celecoxib (IC50 = 0.06 μM) [2]. The approximately 18-fold difference in COX-2 potency between the 12-methyl derivative and the optimized 2,4-diaryl-substituted analog demonstrates that the 12-methyl group alone, in the absence of the aryl pharmacophoric elements at positions 2 and 4, is insufficient for high-affinity COX-2 engagement, positioning the 12-methyl compound as a moderate-affinity probe or a selectivity tool rather than a potent inhibitor.
| Evidence Dimension | COX-2 inhibitory potency |
|---|---|
| Target Compound Data | Ki = 920 nM (human COX-2, non-competitive inhibition) |
| Comparator Or Baseline | Compound 5a: IC50 = 0.05 μM (50 nM); Celecoxib: IC50 = 0.06 μM (60 nM) |
| Quantified Difference | Target compound is approximately 18-fold less potent than compound 5a and approximately 15-fold less potent than celecoxib |
| Conditions | Target: human COX-2 preincubated for 5 min followed by arachidonic acid substrate addition; colorimetric enzyme assay (BindingDB CHEMBL4075687). Comparator: COX-2 inhibition assessed via PGE2 production in HEK293 TRex cells. |
Why This Matters
For researchers seeking a moderate-affinity COX-2 binder as a chemical probe or negative control, the 12-methyl compound offers a defined, weaker binding profile that can serve as a selectivity benchmark against high-potency diaryl-substituted analogs.
- [1] BindingDB Entry BDBM50260298 (CHEMBL4075687). Ki: 920 nM, human COX-2, non-competitive inhibition. Available at: https://www.bindingdb.org/ (accessed May 2026). View Source
- [2] Bayanati M, Khoramjouy M, Faizi M, Movahed MA. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors. Antiinflamm Antiallergy Agents Med Chem. 2023;32(3):495-505. Compound 5a IC50 = 0.05 μM; celecoxib IC50 = 0.06 μM. View Source
